molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Número de catálogo: B136131
Número CAS: 159326-68-8
Peso molecular: 134.14 g/mol
Clave InChI: VSPXQZSDPSOPRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrrolo[2,1-f][1,2,4]triazin-4-amine (molecular formula: C₆H₆N₄, molecular weight: 134.14 g/mol) is a heterocyclic compound characterized by a fused pyrrole-triazine scaffold . It has emerged as a versatile pharmacophore in medicinal chemistry, with applications spanning kinase inhibition, antiviral therapy, and anticancer drug development. Key attributes include:

  • PI3Kδ Inhibition: Demonstrated efficacy in rheumatoid arthritis (RA) models via selective PI3Kδ inhibition, with compound 30 (derived from SAR studies) showing potent activity in mouse collagen-induced arthritis (CIA) models .
  • Antiviral Applications: A critical intermediate in the synthesis of Remdesivir, a nucleoside analog targeting RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2 .
  • Antiproliferative Properties: Incorporated into xylo-C-nucleosides, exhibiting activity against human cancer cell lines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Pyrrolo[2,1-f][1,2,4]triazin-4-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer. Its ability to inhibit specific enzymes involved in tumor growth has been extensively studied. For example:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. One derivative showed an IC50_{50} of 1.9 µM against human leukemia HL-60 cells and 2.0 µM against lung cancer NCI-H460 cells, indicating strong potential as an anticancer agent .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50_{50} (µM)
Xylo-C-nucleosideHL-601.9
Xylo-C-nucleosideNCI-H4602.0

In addition to its anticancer properties, this compound has been identified as a scaffold for developing antiviral drugs. It plays a pivotal role in the synthesis of Remdesivir, an antiviral medication used to treat COVID-19 .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals. This compound enhances the efficacy of herbicides and fungicides, contributing to improved crop yields and plant protection from diseases. Its incorporation into agrochemical formulations allows for better performance in pest management strategies.

Material Science

In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is vital for producing durable materials suitable for various industrial uses.

Biotechnology

The compound's potential extends into biotechnology, where it is being explored for use in gene therapy applications. Researchers are investigating its role in designing novel delivery systems for nucleic acids to improve gene editing technologies . This aspect highlights the compound's versatility beyond traditional chemical applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives:

  • Antiviral Activity : Research showed that certain derivatives demonstrated activity against norovirus and other viral infections . The development of continuous flow processes for synthesizing these compounds has facilitated large-scale production necessary for meeting market demands .
  • Biological Activity : Various derivatives have been reported to act as inhibitors for multiple biological targets including EGFR and VEGFR-2 . Their dual inhibitory actions make them promising candidates for treating complex diseases.
  • Synthetic Strategies : A review highlighted diverse synthetic methods for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives efficiently . These methods are crucial for expanding the library of compounds available for pharmaceutical research.

Table 2: Key Biological Activities

ActivityTargetReference
Antitumorc-Met/VEGFR-2
AntiviralNorovirus
InhibitorEGFR

Mecanismo De Acción

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

PI3Kδ Inhibitors

Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are compared to other PI3Kδ inhibitors in terms of potency, selectivity, and pharmacokinetics:

Compound Target IC₅₀ (nM) Selectivity (vs. PI3Kα/β/γ) In Vivo Efficacy Reference
Pyrrolo-triazin-4-amine (Compound 30) PI3Kδ 0.7 >100-fold Efficacy in CIA mouse model
7-(3-Piperazin-1-ylphenyl) derivative PI3Kδ 0.5 >500-fold Active in KLH model (oral bioavailability)
Idelalisib (FDA-approved) PI3Kδ 2.5 Moderate Approved for CLL/SLL N/A

Key Findings :

  • Pyrrolo-triazin-4-amine derivatives exhibit superior selectivity for PI3Kδ over other isoforms compared to early-generation inhibitors like Idelalisib .
  • The 7-aryl-substituted derivatives (e.g., compound in ) demonstrate enhanced oral bioavailability, a critical advancement for autoimmune disease therapeutics.

Nucleoside Analogs

This compound serves as a non-natural heterocyclic base in C-nucleosides, contrasting with traditional N-nucleosides:

Property Pyrrolo-triazin-4-amine C-nucleosides Natural N-Nucleosides (e.g., Adenosine) Synthetic N-Nucleosides (e.g., Remdesivir prodrug)
Glycosidic Bond Stability C–C bond (high stability) C–N bond (prone to enzymatic cleavage) C–N bond with protective phosphoramidate
Metabolic Resistance Resistant to phosphorylases Susceptible to deamination Metabolized to active triphosphate form
Antiviral Activity Anti-proliferative (e.g., ) Broad-spectrum (e.g., Ribavirin) SARS-CoV-2 inhibition (RdRp targeting)

Key Findings :

  • Xylo-C-nucleosides with pyrrolo-triazin-4-amine bases show enhanced metabolic stability compared to N-nucleosides due to their robust C–C glycosidic bond .
  • In Remdesivir synthesis, pyrrolo-triazin-4-amine is a key intermediate, with optimized continuous-flow bromination achieving >80% yield and >99% purity .

FGFR Inhibitors

This compound-based FGFR inhibitors (e.g., WO 2013124316 derivatives) are compared to other FGFR-targeting scaffolds:

Scaffold FGFR1 IC₅₀ (nM) Selectivity (vs. VEGFR2) Structural Feature
Pyrrolo-triazin-4-amine 1–10 >50-fold Fused bicyclic core with amine
Pyrido[2,3-d]pyrimidine 5–20 10-fold Planar aromatic system
Quinoline-based 10–50 <5-fold Flexible side chains

Key Findings :

  • Pyrrolo-triazin-4-amine derivatives achieve nanomolar potency against FGFR1 with high selectivity over VEGFR2, reducing off-target toxicity risks .

Structural Analogs: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones

Comparison with the ketone-containing analog highlights the role of the amine group:

Property Pyrrolo-triazin-4-amine Pyrrolo-triazin-4(3H)-one
Synthesis Method Cyclization of N-aminopyrrole Rearrangement of pyrrolooxadiazines
Biological Activity Kinase inhibition Undisclosed (potential protease inhibition)
Reactivity Nucleophilic amine Electrophilic ketone

Key Findings :

  • The amine group in pyrrolo-triazin-4-amine enables hydrogen bonding with targets (e.g., PI3Kδ), while the ketone in triazinones may favor electrophilic interactions .

Actividad Biológica

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure contributes to its role as a potent inhibitor of various kinases, making it a valuable scaffold in the development of therapeutic agents for cancer and viral infections.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6N4_4
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 159326-68-8

The compound features a fused bicyclic structure that is integral to its biological function. The presence of nitrogen atoms in the triazine ring enhances its ability to interact with biological macromolecules.

This compound primarily functions through the inhibition of specific kinases involved in critical cellular processes such as proliferation and differentiation. The inhibition of these kinases disrupts signaling pathways essential for tumor growth and viral replication.

Key Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors derived from this compound have shown potent activity against VEGFR-2, which is crucial for angiogenesis in tumors.
  • Phosphoinositide 3-Kinase Delta (PI3Kδ) : Selective inhibition of this kinase has implications for treating immunological disorders and cancers.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Compound BMS-645737 : This derivative acts as a selective antagonist of VEGFR-2 with an IC50_{50} of 0.066 µM against VEGFR-2 and has been shown to disrupt angiogenesis effectively .

Antiviral Activity

This compound is also incorporated into antiviral drugs like remdesivir, which is used to treat infections caused by viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral RNA polymerase .

Structure-Activity Relationship (SAR)

A series of studies have focused on modifying the structure of pyrrolo[2,1-f][1,2,4]triazin-4-amines to enhance their biological activity:

CompoundTargetIC50_{50} (µM)Notes
Compound 1VEGFR-20.100Selective for EGFR
Compound 2VEGFR-20.066Potent activity
Compound 3VEGFR-20.023Most potent against VEGFR-2
Compound 13EGFR/HER20.061/0.055Significant tumor reduction in xenograft models

These findings indicate that small modifications can lead to substantial changes in potency and selectivity towards specific targets.

In Vitro Studies

In vitro assays have demonstrated that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit low cytotoxicity while maintaining high selectivity indices against various cancer cell lines and viral pathogens .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of pyrrolo[2,1-f][1,2,4]triazin derivatives shows promising metabolic stability with low rates of glucuronidation. This suggests a favorable disposition in vivo which is essential for therapeutic efficacy.

Análisis De Reacciones Químicas

Nucleophilic Substitution and Cyclization

The primary amine group in pyrrolotriazin-4-amine facilitates nucleophilic substitution reactions. For example, in the synthesis of nucleoside analogs, hydrogenolysis is employed to remove benzyl protecting groups. This reaction is critical for generating bioactive derivatives:

  • Reaction : Benzyl-protected pyrrolotriazin-4-amine undergoes Pd-catalyzed hydrogen transfer to yield the free amine (compound 45 ) with high selectivity .

  • Conditions : Pd/C, H<sub>2</sub>/EtOH, room temperature.

  • Yield : ~85% after epimer separation .

Cycloaddition Reactions

Pyrrolotriazin-4-amine participates in [2+2] cycloadditions to expand its heterocyclic framework:

  • Reaction : Reacts with phenyl vinyl sulfoxide to form 2-(methylsulfanyl)-pyrrolo[2,1-f] triazine-7-carbonitrile (38 ) .

  • Conditions : Tetracyanoethylene oxide as a catalyst, ambient temperature.

  • Application : Key intermediate for IRAK4 inhibitors .

Functionalization via Electrophilic Reagents

The triazine ring undergoes electrophilic substitution to introduce diverse substituents:

EntryReagentProductYield (%)Reference
1Formamidine acetateTriazinium dicyanomethylide (37 )92
2CuCl<sub>2</sub>·2H<sub>2</sub>OChromene-fused triazinone (54 )78
3NaOAc/DMSOAmidines/hydrazines adducts (55/56 )65–80

Regioselective Rearrangements

Under basic conditions, pyrrolotriazin-4-amine derivatives undergo nucleophile-induced rearrangements:

  • Reaction : Treatment with Li(Me<sub>3</sub>AlSPh) or NaOMe induces ring closure to form pyrrolooxadiazines (11 ) and triazinones (12 ) .

  • Conditions : 0°C, 5 minutes.

  • Yield : Up to 68% for 11a and 34% for 12a (Table 1) .

Table 1 : Optimization of Rearrangement Conditions

EntryBaseTemperatureTimeYield 11a (%)Yield 12a (%)
1PyrrolidineReflux2 h
2Li(Me<sub>3</sub>AlSPh)0°C5 min5334
3NaOMe0°C5 min6822

Enzymatic Interactions

While not a classical chemical reaction, pyrrolotriazin-4-amine derivatives exhibit ATP-competitive binding in kinases:

  • Mechanism : The triazine core forms hydrogen bonds with Asp127 and Cys129 in AAK1’s hinge region .

  • Structural Insight : The isopropyl group engages hydrophobic interactions, while the piperidine moiety occupies the sugar pocket .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Pyrrolo[2,1-f][1,2,4]triazin-4-amine, and how do they differ in efficiency?

this compound is synthesized via:

  • Multistep batch synthesis : Starting from pyrrole, sequential N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH), cyclization with formamidine acetate (FAA), and bromination using N-bromosuccinimide (NBS) yields the target compound. This method requires 10+ hours for cyclization and faces challenges with solid handling (e.g., K₂CO₃ in ethanol) .
  • Continuous flow synthesis : A five-step flow process reduces reaction times (e.g., cyclization in 1 hour via fixed-bed reactors) and improves scalability. Flow methods achieve 85–90% yields for intermediates like 1-amino-1H-pyrrole-2-carbonitrile .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify the core scaffold. X-ray crystallography resolves regioselectivity in brominated derivatives (e.g., 7-bromo vs. over-brominated byproducts) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and LC-MS are standard for intermediates and final products. Purity ≥98% is achievable via prep-HPLC or recrystallization .

Q. What are the primary applications of this compound in medicinal chemistry?

This scaffold is a key intermediate in:

  • Antiviral agents : As the nucleobase unit of remdesivir, it exhibits RNA-dependent RNA polymerase (RdRp) inhibition against SARS-CoV-2 .
  • Kinase inhibitors : Derivatives like 7-(3-piperazin-1-ylphenyl)-pyrrolotriazin-4-amine show potent PI3Kδ inhibition (IC₅₀ = 1–10 nM) for oncology and immunology .
  • FGFR inhibitors : Substituted analogs demonstrate nanomolar activity in fibrodysplasia models .

Advanced Research Questions

Q. How can low regioselectivity in bromination be mitigated during synthesis?

  • Reagent optimization : NBS in DMF at 0–25°C achieves 84% regioselectivity for 7-bromo derivatives, whereas 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) leads to over-bromination .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution at the C7 position.
  • In situ monitoring : ReactIR or PAT tools enable real-time tracking of intermediates to terminate reactions at optimal conversion .

Q. What are the advantages of continuous flow synthesis over batch methods for this scaffold?

  • Improved heat/mass transfer : Flow reactors reduce hotspots during exothermic steps (e.g., cyclization at 85°C).
  • Solid handling : Fixed-bed reactors (FBRs) with immobilized K₂CO₃ enable continuous processing of heterogeneous reactions .
  • Scalability : Flow systems achieve throughputs of 10–100 g/day with >90% yield for key intermediates like 1-amino-1H-pyrrole-2-carbonitrile .

Q. How do computational models aid in optimizing this compound derivatives for target binding?

  • Molecular docking : Simulations reveal hydrogen bonding between the triazin-4-amine moiety and conserved residues (e.g., Lys551 in SARS-CoV-2 RdRp) .
  • QSAR studies : Electronic parameters (e.g., ClogP = 0.89) correlate with blood-brain barrier penetration for CNS-targeted inhibitors .

Q. What strategies resolve low yields in N-amination and cyclization steps?

  • Catalyst screening : BF₃·Et₂O enhances electrophilic amination of pyrrole derivatives .
  • Temperature control : Cyclization with FAA at 85°C in ethanol minimizes side reactions (e.g., dimerization) .

Q. How are chiral intermediates handled in the synthesis of remdesivir analogs?

  • Chiral resolution : Prep-HPLC with chiral columns (e.g., Chiralpak IA) separates diastereomers of ribose intermediates .
  • Asymmetric catalysis : Enzymatic methods (e.g., lipases) resolve enantiomers in glycosylation steps .

Q. What safety precautions are critical when handling this compound?

  • Thermal hazards : Avoid prolonged heating (>100°C) to prevent decomposition.
  • Toxicology : Use PPE (gloves, goggles) due to limited safety data (LD₅₀ not established) .

Q. How are SAR studies conducted for kinase inhibitors derived from this scaffold?

  • Substituent libraries : Systematic variation of C7 (halogens, aryl groups) and N4 (sulfonamides, alkyl chains) optimizes kinase selectivity (e.g., PI3Kδ vs. PI3Kγ) .
  • Cellular assays : Derivatives are screened in HEK293T cells transfected with target kinases (IC₅₀ values validated via Western blot) .

Propiedades

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXQZSDPSOPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439872
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-68-8
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (50 g, 0.35 mol) in absolute ethanol (800 mL) was added formamidine acetate (181.3 g, 1.74 mol) and potassium phosphate (370 g, 1.74 mol). The suspension was heated for 18 hours@78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The filter cake was washed with water, sucked dry and the solids were dissolved (on the funnel) with hot ethyl acetate and filtered into a collection vessel. The dark solution was filtered through a long plug of 30/40 Magnesol and the pale yellow filtrate was concentrated to dryness in vacuo to afford a yellow-tinged solid (20.6 g, 44.1% yield). The plug was washed with ethyl acetate/ethanol and the washings were concentrated in vacuo to afford additional material, 10.7 g (23%). Extraction of the aqueous work-up filtrate with ethyl acetate followed by drying, Magnesol filtration and concentration gave another 6.3 g (14%) of clean product, bringing the total recovery to 37.6 g (81%). 1H-NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), 6.64 (dd, 1H, J=4.5, 2.7 Hz) LC/MS (+esi): m/z=135.1 [M+H].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
181.3 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
44.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.